REACTION_CXSMILES
|
C(N1C[C@H](O)C[C@H]1C(O)=O)(OC(C)(C)C)=O.C(O[Na])(C)(C)C.Cl[C:24]1[C:33](C(F)(F)C=C)=[N:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]=1.[Si](C=[N+]=[N-])(C)(C)C>CN(C=O)C.C1COCC1.C(Cl)Cl.CO>[N:25]1[C:26]2[C:31](=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:32]=[CH:33][CH:24]=1
|
Name
|
|
Quantity
|
2.404 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1[C@H](C(=O)O)C[C@H](C1)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[Na]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2N=C1C(C=C)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to rt
|
Type
|
STIRRING
|
Details
|
After stirring for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with 1 N HCl at 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The solution was stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.84 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 283.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |